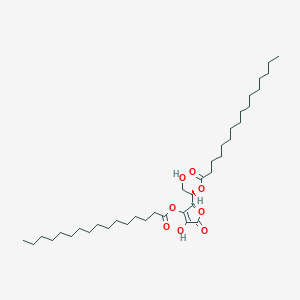
L-Ascorbic acid, dihexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Ascorbic acid, dihexadecanoate is a useful research compound. Its molecular formula is C38H68O8 and its molecular weight is 652.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
L-Ascorbic acid 2,6-dihexadecanoate, also known as L-ascorbyl 2,6-dipalmitate (ADP), is a derivative of ascorbic acid (vitamin C) with a wide range of applications across various scientific and industrial fields. It is created through the esterification of ascorbic acid with palmitic acid, which enhances its fat solubility and stability.
Scientific Research Applications
L-Ascorbic acid 2,6-dihexadecanoate is utilized in several scientific research applications because of its antioxidant, antimicrobial, and anti-tumor properties .
Chemistry L-Ascorbic acid 2,6-dihexadecanoate acts as a stabilizing agent in different formulations due to its antioxidant properties.
Biology It is studied in biological research for its function in cellular protection against oxidative stress and its potential in drug delivery systems. L-Ascorbic acid 2,6-dipalmitate (ADP) demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that ADP inhibits biofilm formation in a concentration-dependent manner, disrupting the biofilm matrix and reducing bacterial virulence without affecting bacterial growth or metabolic activity. ADP influences the expression of genes associated with biofilm formation and virulence in MRSA and modulates pathways involved in fatty acid synthesis and insulin signaling, which are critical for bacterial survival and pathogenicity.
Medicine In medicine, L-Ascorbic acid 2,6-dihexadecanoate is being explored for its potential use in skincare products and nutraceuticals because it can deliver vitamin C in a stable form. It also possesses antibacterial, antitumor, and wound-healing properties .
Industry L-Ascorbic acid 2,6-dihexadecanoate is used in the food and cosmetics industries as an antioxidant and preservative.
L-Ascorbyl 2,6-dipalmitate (ADP) is a derivative of ascorbic acid (vitamin C) that has garnered attention for its biological activities, particularly its potential as an antibiofilm and antipathogenic agent.
Antibiofilm Activity ADP has demonstrated significant inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that the compound acts in a concentration-dependent manner, effectively disrupting the biofilm matrix and reducing bacterial virulence without affecting overall bacterial growth or metabolic activity.
Gene Expression Modulation ADP influences the expression of genes associated with biofilm formation and virulence in MRSA. It has been shown to modulate pathways involved in fatty acid synthesis and insulin signaling, which are critical for bacterial survival and pathogenicity.
Antioxidant Properties As a derivative of vitamin C, ADP retains antioxidant properties that protect cells from oxidative stress. This feature is particularly beneficial in cellular protection mechanisms against various environmental stressors.
In Vitro Studies
Biofilm Formation Inhibition Studies have reported that this compound significantly inhibits biofilm formation by MRSA. Light microscopy and confocal laser scanning microscopy confirmed these findings, showcasing reduced biofilm density upon treatment with ADP.
Virulence Factor Inhibition ADP treatment resulted in decreased expression of virulence factors in MRSA. This effect was observed even in the presence of oxidative stressors like hydrogen peroxide, indicating a robust protective mechanism against pathogenic bacteria.
In Vivo Studies
C. elegans Model Research using Caenorhabditis elegans as a model organism demonstrated that ADP not only protects against MRSA infections but also reduces triacylglyceride accumulation without impacting food consumption or reproduction. This suggests potential applications in anti-obesity treatments.
Molecular Docking Analysis Molecular docking studies indicated that ADP interacts with proteins involved in staphyloxanthin biosynthesis and fatty acid metabolism, further elucidating its role in modulating bacterial physiology and fat accumulation pathways.
Case Studies
A notable case study highlighted the effectiveness of combining ADP with traditional antibiotics to enhance protection against MRSA infections in C. elegans. The results indicated a synergistic effect that not only improved survival rates but also reduced bacterial load significantly compared to controls treated with antibiotics alone.
L-Ascorbic Acid for Topical Use
Clinical evidence has shifted the interest on this molecule for topical use in NMSC. A topical formulation, with adequate concentrations of AA and pH values, can be prepared to obtain the best characteristics to ensure transport into the layers of the skin . AA in topical administration can generate Asc and H2O2 directly in extracellular tissue, close to tumor cells, without implications related to its pharmacokinetics .
特性
CAS番号 |
28474-90-0 |
|---|---|
分子式 |
C38H68O8 |
分子量 |
652.9 g/mol |
IUPAC名 |
[(2R)-2-[(1S)-1-hexadecanoyloxy-2-hydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hexadecanoate |
InChI |
InChI=1S/C38H68O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(40)44-32(31-39)36-37(35(42)38(43)46-36)45-34(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36,39,42H,3-31H2,1-2H3/t32-,36+/m0/s1 |
InChIキー |
TZMXUZAZMXYWGC-LBHUVFDKSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)OC(=O)CCCCCCCCCCCCCCC)O |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)O[C@@H]1[C@H](CO)OC(=O)CCCCCCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)OC(=O)CCCCCCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















